5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a sulfonyl azetidine moiety and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents such as sulfonyl chlorides.
Attachment of the Pyrazinyl Group: The pyrazinyl group is attached through nucleophilic substitution reactions, utilizing pyrazine derivatives.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to the formation of various reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazinyl and azetidine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives, substituted pyrazinyl or azetidine compounds, and various cyclized products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, it is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-((2,4-Dichlorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole
- 5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O3S/c1-9-4-14(12(18)5-11(9)17)27(24,25)23-7-10(8-23)16-21-15(22-26-16)13-6-19-2-3-20-13/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJSXNSWGXWULC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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